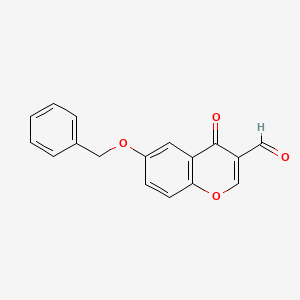

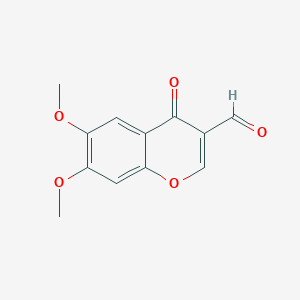

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

Übersicht

Beschreibung

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antihyperglycemic Potential

6,7-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde derivatives exhibit significant antioxidant and antihyperglycemic activities. In a study, these compounds demonstrated promising DPPH radical scavenging activity and ferrous ion chelating ability. They also significantly decreased glucose concentration in vivo, indicating potential for diabetes treatment (Kenchappa et al., 2017).

Chemical Transformations and Synthesis

This compound undergoes various chemical transformations under specific conditions. For instance, it reacts with amidine-type compounds and hydrazine derivatives under alkaline conditions to produce condensation products, expanding the scope of its derivatives (Petersen & Heitzer, 1976). Additionally, its transformations in the presence of pentacarbonyliron were studied, indicating potential for further chemical applications (Ambartsumyan et al., 2012).

Antimicrobial Properties

Compounds derived from 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde have been found to exhibit notable antimicrobial activity. A study on novel 2H-Chromene derivatives showed significant effectiveness against various bacterial classes and fungi (El Azab et al., 2014).

Synthesis of Diverse Derivatives

This compound is integral to synthesizing various novel derivatives. For example, it has been used in the Knoevenagel condensation with Meldrum's acid, demonstrating the versatility of this compound in creating diverse molecules (Shelke et al., 2009).

Anticancer Potential

Derivatives of 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde have shown potential in anticancer applications. A study synthesized novel imidazole derivatives incorporating the chromene moiety and found these compounds to exhibit interesting cytotoxic activities against breast and colon human tumor cell lines (Saleh, 2012).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-10-3-8-9(4-11(10)16-2)17-6-7(5-13)12(8)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUUVMPWDHLNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

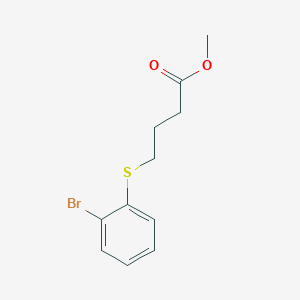

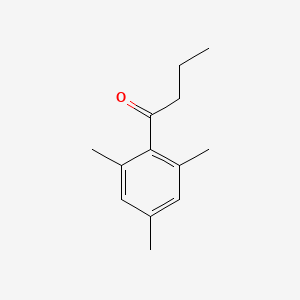

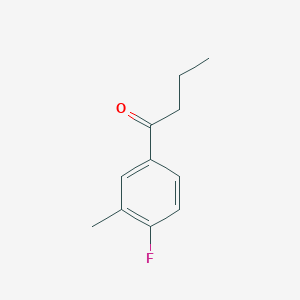

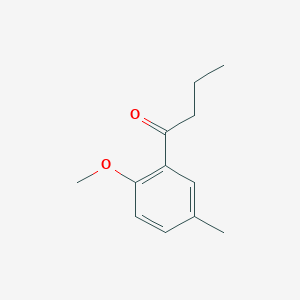

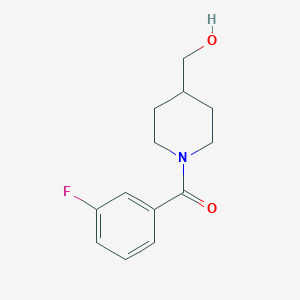

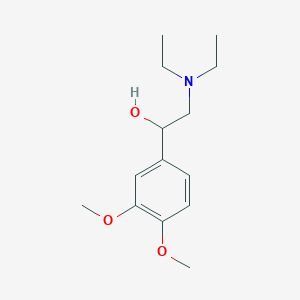

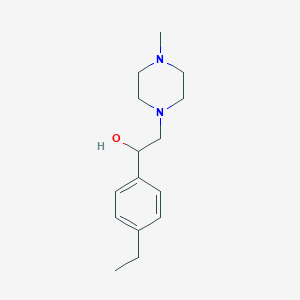

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone](/img/structure/B7842565.png)

![[1-(Ethanesulfonyl)piperidin-3-yl]methanol](/img/structure/B7842570.png)

![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]](/img/structure/B7842597.png)